molecular formula C8H11F3N2O B13518480 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol CAS No. 1690599-02-0

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

Cat. No.: B13518480
CAS No.: 1690599-02-0
M. Wt: 208.18 g/mol
InChI Key: JSZPOTCLFWMSBZ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

1690599-02-0

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-propan-2-ylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H11F3N2O/c1-5(2)13-6(3-4-12-13)7(14)8(9,10)11/h3-5,7,14H,1-2H3

InChI Key

JSZPOTCLFWMSBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(C(F)(F)F)O

Origin of Product

United States

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